molecular formula C10H14ClNO4S2 B3373856 4-[(Propane-1-sulfonamido)methyl]benzene-1-sulfonyl chloride CAS No. 1016696-49-3

4-[(Propane-1-sulfonamido)methyl]benzene-1-sulfonyl chloride

Cat. No. B3373856
CAS RN: 1016696-49-3
M. Wt: 311.8 g/mol
InChI Key: UVTWTLUVLMNEKY-UHFFFAOYSA-N
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Description

“4-[(Propane-1-sulfonamido)methyl]benzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 1016696-49-3 . It has a molecular weight of 311.81 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is "4-{[(propylsulfonyl)amino]methyl}benzenesulfonyl chloride" . The InChI code, which represents the structure of the compound, is "1S/C10H14ClNO4S2/c1-2-7-17(13,14)12-8-9-3-5-10(6-4-9)18(11,15)16/h3-6,12H,2,7-8H2,1H3" .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 311.81 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.

Safety and Hazards

This compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statements associated with this compound are H314, H315, and H318, indicating that it causes severe skin burns and eye damage, causes skin irritation, and causes serious eye damage, respectively . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P260), wash thoroughly after handling (P264), wear protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

4-[(propylsulfonylamino)methyl]benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO4S2/c1-2-7-17(13,14)12-8-9-3-5-10(6-4-9)18(11,15)16/h3-6,12H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTWTLUVLMNEKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCC1=CC=C(C=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301197774
Record name 4-[[(Propylsulfonyl)amino]methyl]benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301197774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1016696-49-3
Record name 4-[[(Propylsulfonyl)amino]methyl]benzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1016696-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[(Propylsulfonyl)amino]methyl]benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301197774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(Propane-1-sulfonamido)methyl]benzene-1-sulfonyl chloride
Reactant of Route 2
4-[(Propane-1-sulfonamido)methyl]benzene-1-sulfonyl chloride
Reactant of Route 3
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4-[(Propane-1-sulfonamido)methyl]benzene-1-sulfonyl chloride
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4-[(Propane-1-sulfonamido)methyl]benzene-1-sulfonyl chloride
Reactant of Route 5
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4-[(Propane-1-sulfonamido)methyl]benzene-1-sulfonyl chloride
Reactant of Route 6
4-[(Propane-1-sulfonamido)methyl]benzene-1-sulfonyl chloride

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